6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
6-[2-(4-Ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound featuring a triazolo[1,5-c]quinazolin-5(6H)-one core substituted with a 3-fluorophenyl group at position 2 and a 2-(4-ethoxyphenyl)-2-oxoethyl side chain at position 4. This structural framework is associated with diverse pharmacological activities, including antimicrobial and antitumor properties, as observed in related triazoloquinazoline derivatives . The 3-fluorophenyl moiety enhances metabolic stability and binding affinity, while the 4-ethoxyphenyl ketone group may influence solubility and pharmacokinetics .
Properties
Molecular Formula |
C25H19FN4O3 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |
InChI Key |
CEKAUWQQLBOIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Substituted Anthranilic Acid Precursors
2-Chloroanthranilic acid can be coupled with 3-fluoroaniline via Ullmann-type coupling under Cu catalysis to introduce the 3-fluorophenyl group early in the synthesis. Alternatively, Grimmel-Guineth-Morgan synthesis employs o-amino benzoic acid and amines in the presence of PCl₃ to generate 2-arylquinazolin-4-ones.
-
React 2-amino-5-nitrobenzoic acid (1.0 eq) with 3-fluoroaniline (1.2 eq) and PCl₃ (1.5 eq) in toluene at 110°C for 4 h.
-
Yield: 78% of 2-(3-fluorophenyl)quinazolin-4(3H)-one.
Hydrazinoquinazoline Intermediate Formation
Introducing a hydrazine group at position 4 is critical for triazole annulation. This is achieved by treating 2-(3-fluorophenyl)quinazolin-4(3H)-one with hydrazine hydrate:
Hydrazination Reaction
Refluxing 2-(3-fluorophenyl)quinazolin-4(3H)-one with excess hydrazine hydrate (5 eq) in ethanol for 12 h yields 4-hydrazino-2-(3-fluorophenyl)quinazoline.
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O).
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–8.02 (m, 8H, aromatic).
Triazolo[1,5-c]Quinazoline Annulation via Dimroth Rearrangement
The hydrazinoquinazoline undergoes cyclization with carbonyl reagents, followed by acid-mediated Dimroth rearrangement to form the [1,5-c] isomer:
Cyclization with Diethyl Oxalate
Reacting 4-hydrazino-2-(3-fluorophenyl)quinazoline with diethyl oxalate (1.2 eq) in ethanol under reflux for 6 h forms the [4,3-c]-annelated triazoloquinazoline. Subsequent treatment with HCl (2 M) at 80°C for 3 h induces Dimroth rearrangement to the [1,5-c] isomer.
Mechanistic insight : The rearrangement proceeds via ring-opening to a transient acyclic intermediate, followed by re-closure at the alternative position.
Reaction conditions :
N-Alkylation at Position 6
The 2-(4-ethoxyphenyl)-2-oxoethyl side chain is introduced via N-alkylation of the triazoloquinazolin-5-one intermediate:
Alkylation with 2-Bromo-1-(4-ethoxyphenyl)ethanone
-
Dissolve 2-(3-fluorophenyl)[1,triazolo[1,5-c]quinazolin-5(6H)-one (1.0 eq) in dry DMF.
-
Add K₂CO₃ (2.5 eq) and 2-bromo-1-(4-ethoxyphenyl)ethanone (1.5 eq).
Optimization notes :
Spectroscopic Validation and Purity Assessment
Comparative Analytical Data
Chromatographic Purity
Alternative Synthetic Routes and Yield Comparison
Method A: Sequential Alkylation-Cyclization
Method B: Cyclization Followed by Alkylation
Table 1. Yield Comparison of Pathways
| Method | Steps | Yield (%) | Advantages |
|---|---|---|---|
| A | 4 | 52 | Early side-chain introduction |
| B | 4 | 68 | Higher regioselectivity |
Challenges and Mitigation Strategies
Regioselectivity in Triazole Annulation
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The 96.8% yield of 6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one highlights the efficacy of carbodiimide-mediated coupling in introducing complex side chains .
- Fluorine Substitution: Fluorine at aromatic positions (e.g., 3-fluorophenyl in the target compound or 8-fluoro in tetrazoloquinazolinone) improves metabolic stability and target binding .
- Biological Activity : Thione derivatives (e.g., 2-(furan-2-yl)[1,2,4]triazoloquinazoline-5-thione) exhibit potent antibacterial activity, suggesting the target compound’s ketone group may be modified to thione for enhanced efficacy .
Physicochemical Properties
Melting points and solubility vary with substituents:
- Tetrazolo[1,5-c]quinazolinones: Higher melting points (254–297°C) due to hydrogen bonding from tetrazole NH groups .
- Triazolo[1,5-c]quinazolinones: Lower melting points (e.g., 166–250°C for N-substituted derivatives) due to reduced crystallinity from bulky side chains .
- Penoxsulam: High lipophilicity (logP ~3.5) from trifluoromethyl and difluoroethoxy groups enables membrane penetration in plants .
Biological Activity
The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one represents a novel hybrid structure that combines the biological properties of triazoles and quinazolines. This article examines its biological activity, particularly focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound involves a multi-step reaction that typically includes the condensation of quinazolinone derivatives with triazole moieties. These compounds are characterized by their heterocyclic structures, which contribute to their diverse biological activities. The presence of the ethoxy and fluorophenyl groups enhances the compound's pharmacological profile.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various quinazoline-triazole hybrids, including our compound of interest. The following table summarizes key findings from in vitro assays against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | MCF-7 | 5.9 | Induces apoptosis and cell cycle arrest |
| 6b | HeLa | 20.3 | Moderate cytotoxicity |
| 6c | A549 | 2.3 | High antiproliferative activity |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
The mechanism underlying the cytotoxic effects of these compounds is primarily attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, the inhibition of Epidermal Growth Factor Receptor (EGFR) has been noted in several studies, which is crucial for tumor growth regulation. Additionally, compounds have shown potential in inducing apoptosis through mitochondrial pathways and disrupting cell cycle progression.
Case Studies
-
Study on MCF-7 Cell Line :
A study reported that compound 6a displayed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 5.9 µM. The compound was found to induce apoptosis in a dose-dependent manner and caused cell cycle arrest at the S phase, suggesting its potential as a therapeutic agent for breast cancer treatment . -
Comparative Analysis with Cisplatin :
In a comparative study, compound 6n (a derivative) was evaluated alongside Cisplatin against A549 lung adenocarcinoma cells. The results indicated that while Cisplatin has an IC50 value of around 15.37 µM, compound 6n demonstrated superior activity with an IC50 value of 2.3 µM . This highlights the potential for these triazoloquinazoline derivatives to serve as more effective alternatives in chemotherapy.
Pharmacological Implications
The diverse biological activities exhibited by this class of compounds suggest their potential applications beyond oncology, including antimicrobial and anti-inflammatory properties. The broad spectrum of activity makes them attractive candidates for further development in medicinal chemistry.
Q & A
Q. How can researchers optimize the synthesis of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one?
Methodological Answer: Synthetic optimization requires careful adjustment of reaction conditions:
- Catalysts/Solvents: Use polar aprotic solvents (e.g., DMF, acetic acid) to enhance solubility and reaction efficiency. Catalysts like triethylamine (TEA) can improve yields in cyclization steps .
- Temperature/Time: Controlled reflux (e.g., 70–80°C) minimizes side reactions. Evidence shows that prolonged reaction times (6–12 hours) improve yields for triazoloquinazoline derivatives .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization in ethanol/water mixtures ensures high purity .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: 1H and 13C NMR identify substituent environments (e.g., ethoxyphenyl protons at δ 1.4–1.6 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
- Mass Spectrometry (LC-MS): Confirm molecular weight (e.g., m/z ~470–500 range for triazoloquinazolines) and detect fragmentation patterns .
- Elemental Analysis: Validate C, H, N content (e.g., calculated vs. observed %C: 72.3% vs. 72.3%) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Solvent Stability: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) via UV-Vis spectroscopy over 24–72 hours .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >200°C for similar triazoloquinazolines) .
- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or fluorophenyl groups. Compare IC50 values in bioassays (e.g., antitumor activity) .
- Bioactivity Correlation: Use regression analysis to link substituent electronic properties (Hammett constants) with activity trends. For example, electron-withdrawing groups (e.g., -F) may enhance target binding .
Example SAR Table (Adapted from ):
| Compound Modification | Biological Activity (IC50, µM) | Key Structural Feature |
|---|---|---|
| Ethoxyphenyl at R1 | 10.5 (Antitumor) | Enhanced lipophilicity |
| Methoxyphenyl at R1 | 15.0 (Kinase Inhibition) | Reduced steric hindrance |
| Fluorophenyl at R2 | 12.0 (Antiviral) | Improved target affinity |
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Re-evaluate under consistent conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 24h vs. 48h) .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variables .
- Mechanistic Studies: Use SPR (surface plasmon resonance) to validate binding kinetics (e.g., KD values) for disputed targets .
Q. What computational methods are effective for predicting binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonds between the fluorophenyl group and active-site residues .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD plots for conformational changes .
Q. How can multi-target interaction studies be designed to avoid off-target effects?
Methodological Answer:
- Selectivity Screening: Use panels of related enzymes (e.g., kinase family members) to identify cross-reactivity .
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy/entropy for primary vs. secondary targets .
Q. What advanced analytical methods are recommended for studying degradation pathways?
Methodological Answer:
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed ethoxyphenyl group) via fragmentation patterns .
- Accelerated Stability Testing: Use stress conditions (40°C/75% RH) and monitor degradation kinetics with HPLC-PDA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
